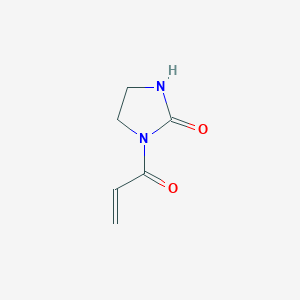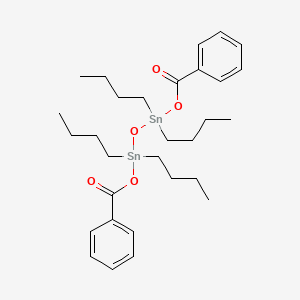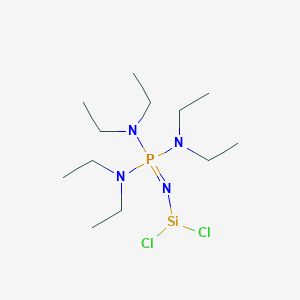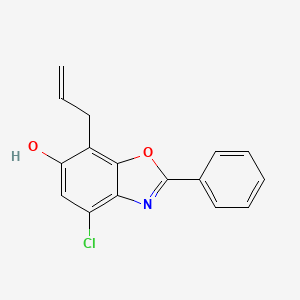
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrimidine core, which is substituted with hydrazinylidene groups at positions 2, 4, and 6, and methyl groups at positions 1 and 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine typically involves the reaction of a suitable hexahydropyrimidine precursor with hydrazine derivatives. One common method involves the nucleophilic substitution of hydrazine on a chlorinated hexahydropyrimidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinylidene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hexahydropyrimidines.
Scientific Research Applications
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydrazinyl-1,3,5-triazine: Similar in structure but with a triazine core instead of a hexahydropyrimidine.
2,4,6-Trimethyl-1,3,5-triazine: Contains methyl groups at positions 2, 4, and 6, but lacks hydrazinylidene groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Features pyridyl groups instead of hydrazinylidene groups.
Uniqueness
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is unique due to its combination of hydrazinylidene and methyl groups on a hexahydropyrimidine core. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113597-43-6 |
|---|---|
Molecular Formula |
C6H14N8 |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
(2,6-dihydrazinylidene-1,3-dimethyl-1,3-diazinan-4-ylidene)hydrazine |
InChI |
InChI=1S/C6H14N8/c1-13-4(10-7)3-5(11-8)14(2)6(13)12-9/h3,7-9H2,1-2H3 |
InChI Key |
NPBGWAPHJIEVBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN)CC(=NN)N(C1=NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)




![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

